Tracazolate hydrochloride
Overview
Description
Tracazolate hydrochloride, also known as ICI-136,753 hydrochloride, is a synthetic compound belonging to the pyrazolopyridine class. It is primarily used in scientific research due to its anxiolytic and anticonvulsant properties. This compound acts as an allosteric modulator of gamma-aminobutyric acid (GABA) receptors, specifically targeting GABA(A) receptors .
Mechanism of Action
Target of Action
Tracazolate hydrochloride is a modulator of the GABA(A) receptor . It has a unique receptor binding profile involving allosteric modulation of several GABA(A) receptor subtypes, being selective for GABA(A) receptors containing α1 and β3 subunits . The GABA(A) receptor is an ionotropic receptor and ligand-gated ion channel, which mediates inhibitory neurotransmission in the central nervous system.
Mode of Action
This compound potentiates the GABA(A) receptor with an EC50 value of 1.1 µM and inhibits with an IC50 value of 1.2 µM . It can potentiate or inhibit recombinant GABA(A) function depending on the subunit combination . It enhances native GABA(A) receptor function and is anxiolytic following systemic administration in vivo .
Biochemical Pathways
This compound acts by allosterically modulating the GABA(A) receptor, which is a key player in the GABAergic inhibitory pathway in the brain. This modulation results in an increase in the frequency of chloride channel opening events, leading to an influx of chloride ions into the neuron. This hyperpolarizes the neuron, making it less likely to fire an action potential, thereby exerting an inhibitory effect on neurotransmission .
Pharmacokinetics
As an anxiolytic drug, it is generally administered orally
Result of Action
The primary result of this compound’s action is its anxiolytic and anticonvulsant effects . By modulating the GABA(A) receptor, it enhances inhibitory neurotransmission, which can help to reduce anxiety and prevent seizures. Sedative and muscle relaxant effects only appear at higher doses .
Biochemical Analysis
Biochemical Properties
Tracazolate hydrochloride interacts with several GABA A receptor subtypes . It modulates the activity of these receptors, being selective for GABA A receptors containing α1 and β3 subunits . The nature of these interactions involves allosteric modulation .
Cellular Effects
This compound influences cell function by modulating the activity of GABA A receptors . This modulation can lead to an influx of Cl- into a neuron and hyperpolarization of the cell membrane, making it more difficult for the neuron to conduct an action potential .
Molecular Mechanism
The molecular mechanism of this compound involves its unique receptor binding profile. It exerts its effects at the molecular level through allosteric modulation of several GABA A receptor subtypes . It selectively binds to GABA A receptors containing α1 and β3 subunits .
Metabolic Pathways
This compound undergoes extensive biotransformation to lipophilic metabolites following oral dosage to male rats . Twenty-one metabolites were identified in a plasma hexane extract by mass spectrometry .
Transport and Distribution
This compound is predominantly found in brain and fat tissues after oral dosage in rats . The extent and decay of this compound in fat strongly suggest that this tissue contributes significantly towards the equilibrium of the drug between “deep body compartments” and blood .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tracazolate hydrochloride involves the formation of the pyrazolopyridine core. The process typically starts with the reaction of ethyl 4-aminobutyrate with 3,5-dimethylpyrazole to form the intermediate compound. This intermediate is then subjected to cyclization and subsequent functional group modifications to yield tracazolate. The final step involves the conversion of tracazolate to its hydrochloride salt form .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques to ensure the final product’s quality and yield .
Chemical Reactions Analysis
Types of Reactions: Tracazolate hydrochloride undergoes various chemical reactions, including:
Oxidation: Tracazolate can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert tracazolate into reduced forms, altering its pharmacological properties.
Substitution: Substitution reactions can introduce different functional groups into the tracazolate molecule, potentially enhancing its activity or selectivity
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce halogen or alkyl groups .
Scientific Research Applications
Tracazolate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the structure-activity relationships of pyrazolopyridine derivatives.
Biology: this compound is employed in studies investigating the modulation of GABA(A) receptors and their role in neurological processes.
Medicine: Research on this compound focuses on its potential therapeutic applications for anxiety, epilepsy, and other neurological disorders.
Industry: The compound is used in the development of new pharmaceuticals and as a reference standard in quality control laboratories .
Comparison with Similar Compounds
Cartazolate: Another pyrazolopyridine derivative with anxiolytic properties.
Etazolate: A pyrazolopyrimidine compound with similar GABA(A) receptor modulation effects.
Zaleplon: A pyrazolopyrimidine used as a sedative and hypnotic agent
Uniqueness: Tracazolate hydrochloride is unique due to its specific binding profile and selectivity for GABA(A) receptors containing alpha1 and beta3 subunits. This selectivity results in distinct pharmacological effects, making it a valuable tool in research and potential therapeutic applications .
Properties
IUPAC Name |
ethyl 4-(butylamino)-1-ethyl-6-methylpyrazolo[3,4-b]pyridine-5-carboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O2.ClH/c1-5-8-9-17-14-12-10-18-20(6-2)15(12)19-11(4)13(14)16(21)22-7-3;/h10H,5-9H2,1-4H3,(H,17,19);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUIXDPUEMQXVHO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=C2C=NN(C2=NC(=C1C(=O)OCC)C)CC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25ClN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0045208 | |
Record name | Tracazolate hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0045208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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